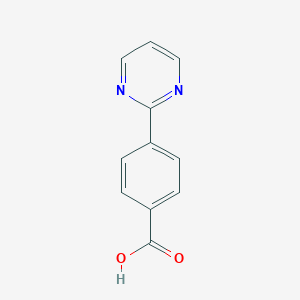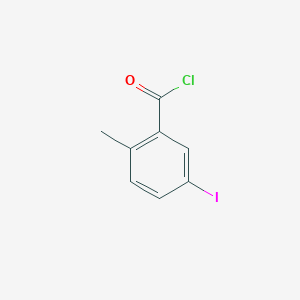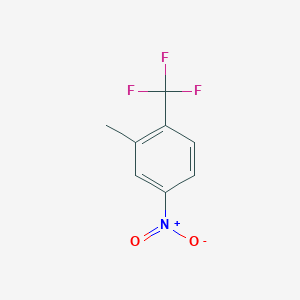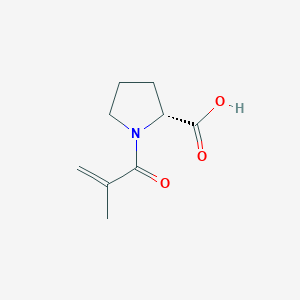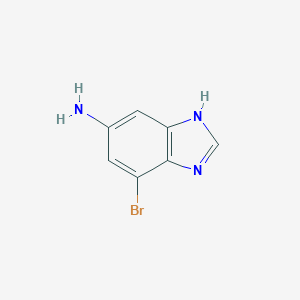
Sulfanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanium iodide, also known as trimethylsulfonium iodide, is an organosulfur compound with the chemical formula (CH₃)₃SI. It is a type of sulfonium salt, which is characterized by a positively charged sulfur atom bonded to three organic substituents and paired with an iodide anion. Sulfonium salts are known for their stability and diverse reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with methyl iodide:
(CH₃)₂S+CH₃I→(CH₃)₃SI
This reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature until the formation of sulfanium iodide is complete.
Industrial Production Methods
In an industrial setting, the production of sulfanium iodide follows similar principles but on a larger scale. The process involves the continuous addition of methyl iodide to a solution of dimethyl sulfide, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Sulfanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation: Sulfanium iodide can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced back to dimethyl sulfide and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and methyl iodide.
Scientific Research Applications
Sulfanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent and as an intermediate in the synthesis of other organosulfur compounds.
Biology: Sulfonium salts have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing into the use of sulfonium compounds in drug development, particularly for their ability to interact with biological molecules.
Industry: Sulfanium iodide is used in the production of ionic liquids, which have applications in catalysis, electrochemistry, and materials science.
Mechanism of Action
The mechanism of action of sulfanium iodide involves the nucleophilic attack on the positively charged sulfur atom. This can lead to the formation of various intermediates, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfonium group, which can participate in a range of chemical transformations.
Comparison with Similar Compounds
Sulfanium iodide can be compared with other sulfonium salts, such as:
Trimethylsulfonium chloride: Similar in structure but with a chloride anion instead of iodide.
Dimethylsulfonium methylide: A ylide with different reactivity, used in cyclopropanation and epoxidation reactions.
Sulfoxonium salts: Contain an additional oxygen atom, leading to different chemical properties and reactivity.
Sulfanium iodide is unique in its balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
1312-15-8 |
|---|---|
Molecular Formula |
H3IS |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
sulfane;hydroiodide |
InChI |
InChI=1S/HI.H2S/h1H;1H2 |
InChI Key |
RABUZJZUBFMWSH-UHFFFAOYSA-N |
SMILES |
[SH3+].[I-] |
Canonical SMILES |
S.I |
Synonyms |
SULFUR IODIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



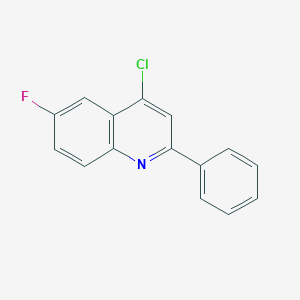
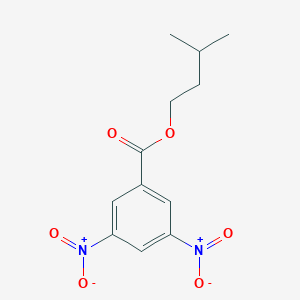
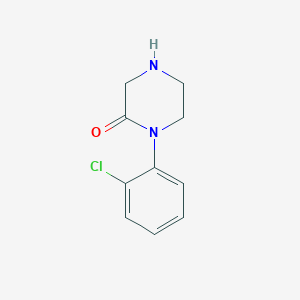
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
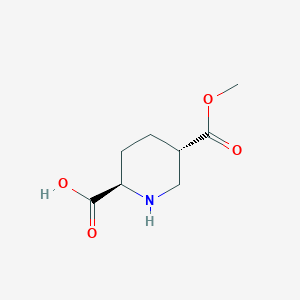
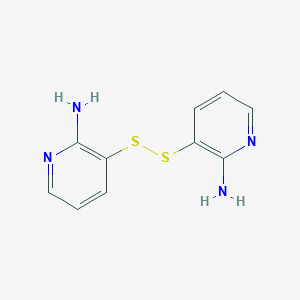
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
